A Senior Application Scientist's Technical Guide to (R)-2-methylmorpholine hydrochloride (CAS: 168038-14-0)
A Senior Application Scientist's Technical Guide to (R)-2-methylmorpholine hydrochloride (CAS: 168038-14-0)
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of Chiral Scaffolds
In the landscape of modern medicinal chemistry and synthetic discovery, the strategic selection of chiral building blocks is a cornerstone of success. These molecules are not mere starting materials; they are the architectural blueprints that define the stereochemical integrity and, ultimately, the biological efficacy of a target compound. (R)-2-methylmorpholine hydrochloride, a seemingly simple heterocyclic amine, represents a pivotal example of such a building block. Its morpholine core is a well-established "privileged scaffold," frequently incorporated into drug candidates to bestow favorable pharmacokinetic properties such as enhanced aqueous solubility and metabolic stability.[1][2] The introduction of a defined stereocenter at the C-2 position elevates its utility, providing a crucial handle for constructing enantiomerically pure molecules essential for selective interaction with biological targets.[3][4][5] This guide offers an in-depth exploration of this valuable compound, from its fundamental properties to its practical application, grounded in the principles of synthetic chemistry and analytical validation.
Core Physicochemical & Structural Identity
(R)-2-methylmorpholine hydrochloride is the hydrochloride salt of the (R)-enantiomer of 2-methylmorpholine.[6] As a solid, it offers advantages in handling and stability over its freebase form.[7] A comprehensive understanding of its properties is the first step in its effective utilization.
| Property | Value | Source(s) |
| CAS Number | 168038-14-0 | [6][8][9][10] |
| Molecular Formula | C₅H₁₂ClNO | [3][7][9][10][11] |
| Molecular Weight | 137.61 g/mol | [3][6][7][10] |
| IUPAC Name | (2R)-2-methylmorpholine;hydrochloride | [10] |
| Appearance | White to off-white solid | [7] |
| Purity | Typically ≥97% | |
| Canonical SMILES | C[C@@H]1CNCCO1.Cl | [10] |
| InChI Key | PJYFXNZOOMGPIL-NUBCRITNSA-N | [10] |
| Storage | Store at room temperature in a dry, well-ventilated place. | [3][12] |
The Crux of Chirality: Synthesis and Resolution
The synthesis of enantiomerically pure (R)-2-methylmorpholine is non-trivial and underscores a fundamental challenge in pharmaceutical development: controlling stereochemistry.[13] While various methods exist for synthesizing the morpholine core, achieving the desired (R)-configuration typically relies on one of two primary strategies: asymmetric synthesis or chiral resolution of a racemic mixture.[14][15][16]
Chiral Resolution: A Classical and Robust Approach
Chiral resolution remains a widely used and scalable method for separating enantiomers.[17][18] The principle is straightforward: the racemic mixture of 2-methylmorpholine (containing both R and S enantiomers) is reacted with an enantiomerically pure chiral resolving agent, typically a chiral acid like (+)-tartaric acid or (-)-dibenzoyl-L-tartaric acid.[16] This reaction converts the pair of enantiomers into a pair of diastereomeric salts.
Unlike enantiomers, which have identical physical properties, diastereomers possess distinct solubilities, melting points, and crystal structures.[13] This critical difference allows for their separation by fractional crystallization. The less soluble diastereomeric salt precipitates from the solution, is isolated, and then the chiral resolving agent is cleaved (typically by treatment with a base) to yield the desired pure (R)-2-methylmorpholine enantiomer. The final step involves reacting the purified free base with hydrochloric acid to furnish the stable hydrochloride salt.
Caption: Workflow for Chiral Resolution of 2-Methylmorpholine.
Analytical Validation: Ensuring Identity, Purity, and Enantiomeric Integrity
Rigorous analytical characterization is non-negotiable. It provides the empirical evidence that validates the material's structure, quantifies its purity, and, most importantly, confirms its stereochemical identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for structural elucidation. For (R)-2-methylmorpholine hydrochloride, both ¹H and ¹³C NMR are essential. The morpholine ring presents a characteristic set of signals.[19] The protons on the carbons adjacent to the oxygen (C5) are typically deshielded and appear further downfield compared to those adjacent to the nitrogen (C3, C6). The methyl group at C2 introduces further complexity and a distinct doublet signal.
Hypothetical ¹H NMR Data (in D₂O) Note: Exact chemical shifts (δ) and coupling constants (J) can vary based on solvent and concentration.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| -CH₃ (at C2) | ~1.2 - 1.4 | Doublet (d) |
| -CH- (at C2) | ~3.5 - 3.7 | Multiplet (m) |
| -CH₂- (at C3) | ~3.0 - 3.4 | Multiplet (m) |
| -CH₂- (at C5) | ~3.9 - 4.2 | Multiplet (m) |
| -CH₂- (at C6) | ~3.2 - 3.5 | Multiplet (m) |
Chromatographic Purity and Enantiomeric Excess (e.e.)
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing both chemical and chiral purity.[12]
-
Purity Analysis: A reverse-phase HPLC method (e.g., using a C18 column) with a suitable mobile phase (e.g., acetonitrile/water with a buffer) and UV detection can effectively separate the main compound from any process-related impurities.
-
Enantiomeric Excess (e.e.) Analysis: Determining the enantiomeric purity requires a chiral stationary phase (CSP). A chiral HPLC column is specifically designed to interact differently with the (R) and (S) enantiomers, resulting in different retention times and allowing for their separation and quantification. An e.e. of >99% is typically required for pharmaceutical applications.
Example Protocol: Chiral HPLC for Enantiomeric Excess
| Parameter | Condition | Rationale |
| Column | Chiral Stationary Phase (e.g., cellulose or amylose-based) | Provides the chiral environment necessary for enantioseparation. |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1) | A non-polar mobile phase is common for normal-phase chiral separations. The amine additive improves peak shape for basic analytes. |
| Flow Rate | 1.0 mL/min | A standard analytical flow rate for good separation efficiency. |
| Detection | UV at 210 nm | Morpholine lacks a strong chromophore, requiring detection at low wavelengths. |
| Injection Vol. | 10 µL | Standard volume to avoid column overloading.[20] |
Applications in Synthesis: The Morpholine Advantage
The true value of (R)-2-methylmorpholine hydrochloride lies in its application as a versatile building block. The morpholine moiety is not merely a passive component; it actively enhances the drug-like properties of a molecule.[2][21]
A Privileged Scaffold in Medicinal Chemistry
The morpholine ring is considered a "privileged scaffold" because its inclusion in a molecule often improves:
-
Aqueous Solubility: The ether oxygen and the amine nitrogen can act as hydrogen bond acceptors, improving interaction with water.[1]
-
Metabolic Stability: The heterocyclic ring is generally more resistant to metabolic degradation compared to linear alkyl chains.
-
Pharmacokinetic Profile: These properties collectively contribute to better absorption, distribution, metabolism, and excretion (ADME) profiles.
This compound is a key intermediate in the synthesis of a wide array of pharmaceuticals, including kinase inhibitors for oncology and agents targeting the central nervous system (CNS).[1][21]
Caption: Role of the Building Block in Drug Synthesis.
Safety, Handling, and Storage Protocols
As with any chemical reagent, adherence to strict safety protocols is paramount. (R)-2-methylmorpholine hydrochloride is classified as a hazardous substance.[8][10]
GHS Hazard Summary:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[8][10]
-
Irritation: Causes skin irritation and serious eye irritation.[10][22]
Recommended Personal Protective Equipment (PPE) and Handling:
| Control | Specification | Rationale |
| Ventilation | Chemical Fume Hood | Use only in a well-ventilated area to minimize inhalation exposure.[8][23] |
| Eye Protection | Chemical Safety Goggles (EN 166 Standard) | Protects against splashes and airborne particles causing serious eye irritation.[22] |
| Hand Protection | Nitrile or Neoprene Gloves | Prevents skin contact and absorption.[22] |
| Skin/Body | Lab Coat, Long Sleeves | Provides a barrier against accidental skin exposure.[22] |
| Handling | Avoid dust formation. Do not get in eyes, on skin, or on clothing. | Minimizes all routes of exposure.[22][24] |
Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[3][12]
Conclusion
(R)-2-methylmorpholine hydrochloride is more than a catalog chemical; it is a strategic tool for the modern synthetic chemist. Its defined stereochemistry, coupled with the beneficial properties of the morpholine scaffold, makes it an indispensable component in the development of complex, enantiomerically pure pharmaceuticals. A thorough understanding of its properties, analytical validation methods, and safe handling procedures enables researchers to leverage its full potential, accelerating the path from molecular design to innovative therapeutic solutions.
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